2,4-Dibromodiphenyl ether
Overview
Description
2,4-Dibromodiphenyl ether is an organobromine compound with the molecular formula C₁₂H₈Br₂O. It is a member of the polybrominated diphenyl ethers family, which are widely used as flame retardants in various consumer products. This compound is known for its high thermal stability and resistance to degradation, making it a persistent environmental pollutant .
Mechanism of Action
Target of Action
It’s known that certain strains of bacteria, such asCupriavidus sp. WS, can degrade diphenyl ether and its derivatives . The degradation process involves several genes, including bphA1
, bphA2
, and bphA3
.
Mode of Action
The mode of action of 2,4-Dibromodiphenyl ether involves its interaction with the aforementioned genes. The specific roles of bphA
, bphB
, and bphC
were identified by systematically expressing these genes in Escherichia coli. The dihydrodiol product of BphA
was dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB
. 2,3-Dihydroxydiphenyl ether was then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC
.
Biochemical Pathways
The biochemical pathways affected by this compound involve the sequential action of BphA
, BphB
, and BphC
in the aerobic degradation of diphenyl ether and its derivatives . This degradation process is part of a larger biochemical pathway that helps in the breakdown and removal of persistent environmental pollutants.
Pharmacokinetics
It’s known that the compound has a molecular weight of 327999 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the degradation of the compound into simpler substances. Specifically, this compound is degraded into phenol and 2-pyrone-6-carboxylic acid . This degradation process helps in the removal of this compound from the environment.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of certain bacteria, such as Cupriavidus sp. WS, is necessary for the degradation of the compound . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
2,4-Dibromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in detoxification processes. It is known to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cellular damage . Additionally, this compound can interact with glutathione S-transferases, which are involved in the conjugation and detoxification of reactive metabolites .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, resulting in the production of reactive oxygen species (ROS) and subsequent damage to cellular components . This compound has also been found to interfere with the endocrine system by mimicking or antagonizing the actions of natural hormones, thereby affecting hormone-regulated cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor, leading to changes in gene expression . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions . The compound’s ability to generate reactive metabolites through cytochrome P450-mediated oxidation also contributes to its toxic effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under environmental conditions, leading to its persistence in biological systems . Over time, the accumulation of this compound and its metabolites can result in long-term effects on cellular function, including chronic oxidative stress and disruption of cellular homeostasis . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor alterations in gene expression . At higher doses, this compound can cause severe toxic effects, including liver damage, neurotoxicity, and endocrine disruption . Threshold effects have been observed, where certain dosages result in significant adverse effects, highlighting the importance of dose-dependent toxicity assessments .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and glutathione S-transferases . The oxidative metabolism of this compound by cytochrome P450 enzymes leads to the formation of reactive metabolites, which can be further conjugated by glutathione S-transferases for detoxification . These metabolic processes influence the compound’s bioavailability and toxicity, affecting metabolic flux and metabolite levels in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This accumulation can lead to prolonged exposure and potential toxic effects in these tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles can affect their functions, including protein synthesis, energy production, and cellular signaling . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the diphenyl ether molecule .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of bromine gas into a solution of diphenyl ether in an organic solvent such as dichloroethane. The reaction is conducted at low temperatures to control the rate of bromination and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized to form phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
Substitution: Formation of various substituted diphenyl ethers.
Oxidation: Formation of diphenyl ether derivatives with hydroxyl groups.
Reduction: Formation of diphenyl ether.
Scientific Research Applications
2,4-Dibromodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized as a flame retardant in the production of plastics, textiles, and other materials.
Comparison with Similar Compounds
4,4’-Dibromodiphenyl ether: Another brominated diphenyl ether with similar flame retardant properties.
Decabromodiphenyl ether: A highly brominated compound used extensively as a flame retardant.
Tetrabromodiphenyl ether: A compound with four bromine atoms, also used as a flame retardant.
Uniqueness: 2,4-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Compared to other brominated diphenyl ethers, it offers a balance between thermal stability and reactivity, making it suitable for various applications while posing significant environmental challenges .
Properties
IUPAC Name |
2,4-dibromo-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCIHKKTRDLVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565813 | |
Record name | 2,4-Dibromo-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171977-44-9 | |
Record name | 2,4-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171977449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dibromo-1-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0M026GK5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 2,4-Dibromodiphenyl ether?
A: this compound is a polybrominated diphenyl ether (PBDE) congener. PBDEs are a class of flame retardants used in various products, raising concerns about their persistence and potential for bioaccumulation in the environment. Studies have detected this compound in indoor and outdoor environments, including air and water samples. []
Q2: What were the key findings regarding this compound in the indoor air study?
A: The study investigating airborne PBDEs in a Taiwanese college classroom found significantly higher indoor concentrations of this compound compared to outdoor levels. [] This finding suggests indoor sources, potentially computer-related products, contribute to elevated this compound levels in these environments. The authors recommend specific measures like increased ventilation and using products compliant with the Restriction of Hazardous Substances Directive to mitigate indoor exposure. []
Q3: How does the chemical structure of this compound relate to its reactivity with OH radicals?
A: Research on the gas-phase reactions of PBDEs, including this compound, with OH radicals provides insights into their atmospheric fate. The study determined the OH radical rate constant for this compound to be 3.8 x 10^-12 cm3 molecule-1 s-1 at 298 K. [] The study also identified bromophenols and Br2 as products of these reactions, suggesting that OH addition to ipso positions on the aromatic ring is a significant pathway. []
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